molecular formula IKO3 B7822577 potassium;iodate

potassium;iodate

Cat. No.: B7822577
M. Wt: 214.001 g/mol
InChI Key: JLKDVMWYMMLWTI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3,4-dichloroaniline with salicylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the amide bond between the aniline and the carboxylic acid group of salicylic acid .

Industrial Production Methods

In industrial settings, the production of N-(3,4-dichlorophenyl)-2-hydroxybenzamide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-hydroxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the hydroxyl and chlorine groups plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-hydroxybenzamide: is similar to other hydroxybenzamide derivatives, such as:

Uniqueness

The unique combination of the hydroxyl group and the dichlorophenyl moiety in N-(3,4-dichlorophenyl)-2-hydroxybenzamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

potassium;iodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDVMWYMMLWTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

IKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.001 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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